Cyclohexanone, 2-(thioacetyl)-
Description
Cyclohexanone, 2-(thioacetyl)- (CAS: 62460-86-0) is a substituted cyclohexanone derivative featuring a thioacetyl (-S-CO-CH₃) functional group at the 2-position of the cyclohexanone ring. This compound is structurally analogous to 2-acetylcyclohexanone (CAS: 874-23-7) but replaces the oxygen atom in the acetyl group with sulfur, altering its electronic, steric, and reactivity profiles. It is primarily used in organic synthesis, such as in the preparation of heterocyclic compounds (e.g., indole derivatives) via cyclization reactions .
Properties
CAS No. |
15578-82-2 |
|---|---|
Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(2-hydroxycyclohex-2-en-1-yl)ethanethione |
InChI |
InChI=1S/C8H12OS/c1-6(10)7-4-2-3-5-8(7)9/h5,7,9H,2-4H2,1H3 |
InChI Key |
APYYINKRGGMOSK-UHFFFAOYSA-N |
SMILES |
CC(=S)C1CCCC=C1O |
Canonical SMILES |
CC(=S)C1CCCC=C1O |
Synonyms |
1-(2-hydroxy-1-cyclohex-2-enyl)ethanethione |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
| Compound | Substituent at 2-Position | Functional Group Type | Key Structural Feature |
|---|---|---|---|
| Cyclohexanone, 2-(thioacetyl)- | Thioacetyl (-S-CO-CH₃) | Thioester | Sulfur atom introduces polarizability |
| 2-Acetylcyclohexanone | Acetyl (-O-CO-CH₃) | Ketone ester | Oxygen atom enhances polarity |
| 2-(2-Methoxybenzyl)cyclohexanone | 2-Methoxybenzyl | Arylalkyl | Aromatic ring modulates electronic effects |
- The thioacetyl group in Cyclohexanone, 2-(thioacetyl)- increases steric bulk compared to acetyl due to sulfur’s larger atomic radius. This affects reactivity in nucleophilic substitutions .
Physical Properties
- Cyclohexanone, 2-(thioacetyl)- is synthesized as a "colorless oil" with a boiling point of 83°C at 0.15 mm Hg, suggesting higher volatility than 2-acetylcyclohexanone under reduced pressure .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane under inert atmospheres. A base—commonly sodium hydride or diisopropylamine—is employed to deprotonate cyclohexanone, forming the enolate. Thioacetic acid, pre-neutralized with sodium carbonate to enhance nucleophilicity, is then introduced stoichiometrically. The reaction typically completes within 2–4 hours at 0–25°C, yielding the product after aqueous workup and chromatographic purification.
Yield and Limitations
Reported yields for this method range from 65% to 78%, with purity exceeding 90% after distillation. Challenges include competing side reactions such as over-acylation or oxidation of the thioester group. Additionally, the hygroscopic nature of thioacetic acid necessitates strict moisture control to prevent hydrolysis.
One-Pot Synthesis Using Lithium Amide Bases
A patent-pending one-pot method (CN106083554A) streamlines the synthesis by eliminating intermediate isolation steps. This approach employs diisopropyl lithium amide (LDA) as a strong, non-nucleophilic base to generate the enolate in situ, followed by acetylation with acetyl chloride.
Stepwise Protocol
-
Enolate Formation : Cyclohexanone is dissolved in THF and treated with LDA at room temperature for 1 hour.
-
Acetylation : Acetyl chloride in chloroform is added dropwise under ice-cooling, followed by stirring at ambient temperature.
-
Workup : The reaction mixture is washed with water, and the organic layer is concentrated. Vacuum distillation isolates the product at 118–136°C.
Performance Metrics
This method achieves a yield of 94% with a purity of 96 wt%, significantly outperforming traditional approaches. The use of LDA ensures complete enolization, minimizing side products, while the one-pot design reduces processing time and solvent waste.
Catalytic Thioesterification via Transition Metal Complexes
Emerging methodologies explore transition metal catalysts to enhance regioselectivity and reaction rates. For example, cobalt chloride has been shown to facilitate thioester formation between cyclohexanone derivatives and thioacetic acid under mild conditions.
Catalytic Cycle and Optimization
Cobalt(II) ions coordinate with the carbonyl oxygen of cyclohexanone, polarizing the α-carbon and facilitating deprotonation. Simultaneously, the catalyst activates thioacetic acid, enabling a concerted nucleophilic attack. Optimal conditions involve 5 mol% CoCl₂ in acetonitrile at 50°C, yielding 82% product in 3 hours.
Advantages Over Stoichiometric Methods
-
Reduced base consumption (only 1.2 equivalents required).
-
Tolerance to moisture and ambient temperatures.
-
Scalability to multi-gram batches without significant yield drop-off.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the three primary synthesis routes:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional Substitution | 65–78 | 90–92 | 2–4 | Low cost, simple setup | Moisture-sensitive, moderate yields |
| One-Pot LDA Acetylation | 94 | 96 | 2 | High efficiency, no intermediate steps | Requires specialized bases (LDA) |
| Cobalt-Catalyzed | 82 | 94 | 3 | Scalable, moisture-tolerant | Catalyst cost, longer reaction times |
Mechanistic Insights and Side Reaction Mitigation
Competing Pathways
-
Over-Acylation : Excess acetyl chloride or prolonged reaction times can lead to diacetylated byproducts. This is mitigated by stoichiometric control and low-temperature acetylation.
-
Oxidation : The thioester group is prone to oxidation under aerobic conditions. Conducting reactions under nitrogen or argon atmospheres preserves product integrity.
Solvent Effects
Polar aprotic solvents (THF, DMF) enhance enolate stability and reaction rates but may complicate product isolation. Non-polar solvents (chloroform) improve phase separation during workup but slow enolization.
Industrial and Research Applications
The one-pot method (Section 2) is favored in industrial settings due to its high throughput and minimal purification requirements. In contrast, academic labs often employ traditional or catalytic methods for mechanistic studies or derivative synthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(thioacetyl)cyclohexanone, and how do reaction conditions impact yield?
- Methodology :
- Enamine-mediated synthesis : React cyclohexanone with pyrrolidine to form an enamine intermediate, followed by thioacetylation using thioacetic acid. Optimize stoichiometry (1:1.2 molar ratio of enamine to thioacetylating agent) and temperature (60–80°C) to minimize side reactions .
- Acid-catalyzed acylation : Use sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) as catalysts in toluene. Control reaction time (<4 hours) to avoid over-acylation and byproduct formation .
Q. How is 2-(thioacetyl)cyclohexanone characterized using spectroscopic and chromatographic techniques?
- 1H/13C NMR : Assign peaks based on δ ~2.5 ppm (thioacetyl -SCH₂CO-) and cyclohexanone carbonyl (δ ~208 ppm). Compare with reference data for thioacetyl derivatives .
- HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO or SCH₃ groups) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves thioacetyl products from unreacted starting materials .
Q. What are the stability challenges of 2-(thioacetyl)cyclohexanone under varying pH and temperature?
- Acidic conditions : Thioacetyl groups hydrolyze to thiols (-SH) below pH 3. Stabilize with inert atmospheres (N₂/Ar) and low-temperature storage (4°C) .
- Thermal degradation : Decomposition observed above 100°C. Use differential scanning calorimetry (DSC) to identify safe handling thresholds .
Advanced Research Questions
Q. How do catalytic systems (e.g., iodine, Lewis acids) influence regioselectivity in thioacetylation reactions?
- Mechanistic insight : Iodine acts as a dual catalyst, polarizing the carbonyl group and activating thiols via halogen bonding. DFT studies suggest transition-state stabilization reduces energy barriers for α-thioacetylation .
- Experimental optimization : Compare yields under iodine (70–80%) vs. BF₃·Et₂O (50–60%). Higher regioselectivity with iodine correlates with reduced steric hindrance .
Q. What computational approaches predict the reactivity of 2-(thioacetyl)cyclohexanone in nucleophilic additions?
- DFT/Molecular modeling : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon vs. thioacetyl sulfur). For example, the enolate form shows higher reactivity at the β-carbon .
- Case study : Lithium enolates of 2-(thioacetyl)cyclohexanone exhibit regioselective alkylation at the α-position, validated by NMR and X-ray crystallography .
Q. How can conflicting NMR data for thioacetyl derivatives be resolved?
- Data contradiction example : Discrepancies in δ values for -SCH₂CO- protons may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism.
- Resolution :
- Use deuterated solvents consistently and report temperature (e.g., 25°C vs. 40°C) .
- Perform 2D NMR (HSQC, HMBC) to confirm connectivity and rule out tautomeric shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
